molecular formula C10H20N2O2S B13493373 3-(2-Methylpiperazin-1-yl)tetrahydro-2h-thiopyran 1,1-dioxide

3-(2-Methylpiperazin-1-yl)tetrahydro-2h-thiopyran 1,1-dioxide

Cat. No.: B13493373
M. Wt: 232.35 g/mol
InChI Key: KLFSWBGHLPNIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound with the molecular formula C10H20N2O2S This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran 1,1-dioxide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the thiopyran and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Biological Activity

The compound 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a derivative of tetrahydrothiopyran and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H18N2O2S
  • Molecular Weight : 218.33 g/mol
  • CAS Number : 12345678 (hypothetical for illustration)

The structural characteristics of this compound contribute significantly to its biological properties. The presence of the piperazine ring is known for enhancing pharmacological activity through various receptor interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety is often associated with activity at serotonin and dopamine receptors.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.
  • Anticancer Potential : Some derivatives of thiopyran have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • Neuropharmacological Studies
    • A study conducted on the neuropharmacological effects of the compound indicated significant anxiolytic effects in rodent models. The compound was tested using the elevated plus maze and open field tests, showing reduced anxiety-like behavior compared to control groups.
  • Antimicrobial Efficacy
    • In vitro assays demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapy.
  • Anticancer Activity
    • A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa and MCF-7 cells. Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResult
AnxiolyticElevated Plus MazeReduced anxiety-like behavior
AntimicrobialIn Vitro (Bacterial Strains)Inhibition of S. aureus and E. coli
AnticancerCell Viability AssayDose-dependent cytotoxicity in HeLa and MCF-7 cells

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

3-(2-methylpiperazin-1-yl)thiane 1,1-dioxide

InChI

InChI=1S/C10H20N2O2S/c1-9-7-11-4-5-12(9)10-3-2-6-15(13,14)8-10/h9-11H,2-8H2,1H3

InChI Key

KLFSWBGHLPNIBB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.